molecular formula C4H6O3S B14738234 3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione CAS No. 5809-61-0

3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione

Cat. No.: B14738234
CAS No.: 5809-61-0
M. Wt: 134.16 g/mol
InChI Key: GACHDGIRDQPROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione is a heterocyclic compound that features a unique structure combining oxygen, sulfur, and carbon atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis has also been explored to afford mixtures of stereo- and regioisomers .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2H-1,2lambda~6~-oxathiine-2,2-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfur atom in this compound imparts unique chemical properties, making it distinct from other similar compounds. This uniqueness allows for specific applications in various fields, including medicinal chemistry and industrial synthesis.

Properties

CAS No.

5809-61-0

Molecular Formula

C4H6O3S

Molecular Weight

134.16 g/mol

IUPAC Name

3,6-dihydrooxathiine 2,2-dioxide

InChI

InChI=1S/C4H6O3S/c5-8(6)4-2-1-3-7-8/h1-2H,3-4H2

InChI Key

GACHDGIRDQPROE-UHFFFAOYSA-N

Canonical SMILES

C1C=CCS(=O)(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.